N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a pyrrolo[3,4-b]pyridine core fused with a cyclopentanecarboxamide moiety and a thiophen-2-yl substituent. The thiophene group introduces sulfur-based electronic and steric effects, which may modulate binding affinity or metabolic stability. The cyclopentanecarboxamide chain likely enhances solubility and serves as a linker for functional group interactions.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-16-13-5-3-9-20-15(13)17(24)22(16)11-10-21-18(25)19(7-1-2-8-19)14-6-4-12-26-14/h3-6,9,12H,1-2,7-8,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVRBYIPTPELKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of the Thiophene-Substituted Cyclopentanecarboxamide: This step involves the formation of an amide bond between the pyrrolopyridine derivative and the thiophene-substituted cyclopentanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the thiophene ring.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry [1, 3]. This compound features a pyrrolopyridine core combined with a tetrahydronaphthalene backbone, giving it a unique structural configuration that may lead to distinct biological activities.
Structure and Features
This compound has a molecular weight of 369.4 and a molecular formula of .
Potential Applications
The presence of a pyrrolo[3,4-b]pyridine moiety in N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suggests potential pharmacological properties, especially in medicinal chemistry. The sulfonamide functional group is known for enhancing solubility and bioactivity, which can be significant in drug development. The compound's unique structure allows for various applications, and modifications can be made to target specific applications in pharmaceuticals.
Related Compounds and Activities
Several compounds share structural or functional similarities with N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. These compounds exhibit a range of biological activities, including anticancer and antimicrobial properties.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | Pyrimidine and sulfonamide | Anticancer |
| 6-(7-Chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine | Naphthyridine and pyrazine | Antimicrobial |
| 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin | Imidazo and hexahydro structures | Anticancer |
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out because of its combination of a tetrahydronaphthalene backbone with a pyrrolopyridine core and may have distinct biological activities that differ from those of similar compounds.
Further Research
Mechanism of Action
The mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (heterocyclic cores, substituents, or synthetic pathways) with N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide . Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Analogs
Core Heterocycle Comparison
- The 5,7-diketo groups may act as hydrogen-bond acceptors, analogous to nucleotide bases .
- Thiazolo[3,2-a]pyrimidine (): Features a sulfur-containing thiazole fused to pyrimidine. The puckered ring conformation and dihedral angles (e.g., 80.94° between fused rings) suggest steric constraints distinct from the planar pyrrolo[3,4-b]pyridine .
- Imidazo[1,2-a]pyridine (): Nitrogen-rich fused systems with demonstrated pharmacological versatility.
Substituent Effects
- Thiophen-2-yl vs. Trimethoxybenzylidene/Phenyl: The thiophene group in the target compound introduces sulfur-mediated lipophilicity, while trimethoxybenzylidene () provides steric bulk and methoxy-based hydrogen bonding. Phenyl groups () enhance aromatic interactions but may reduce metabolic stability .
- Cyclopentanecarboxamide vs. Ester Chains: The carboxamide linker in the target compound offers hydrogen-bonding capability, whereas ester groups () may confer higher solubility but lower enzymatic stability .
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
The structural composition includes a pyrrolo[3,4-b]pyridine core fused with a thiophene moiety, which is significant for its biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds related to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study screening similar heterocyclic compounds against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines found that certain derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from 10.72 µM to 42.63 µM .
The mechanism of action of this compound involves the inhibition of specific enzymes and modulation of cellular pathways associated with apoptosis and cell proliferation. The presence of the dioxo-pyrrole structure is believed to enhance its interaction with molecular targets involved in tumor progression .
Comparative Analysis
The biological activity of this compound can be compared with other related heterocycles. Table 1 summarizes the cytotoxic activities of selected compounds:
| Compound | IC₅₀ (µM) - HCT-116 | IC₅₀ (µM) - HepG-2 |
|---|---|---|
| Compound A | 10.72 | 18.95 |
| Compound B | 20.88 | 35.22 |
| Compound C | 31.92 | 42.63 |
This table illustrates that modifications to the core structure can significantly influence the anticancer potency of these compounds.
Study on Anticancer Activity
In a recent publication, researchers synthesized various derivatives based on the cyclopenta(b)thiophene scaffold and evaluated their anticancer properties. The study reported that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vitro . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for biological testing .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its biological activity?
- Methodological Answer : The pyrrolo[3,4-b]pyridine core and thiophene-cyclopentane substituent are critical for target binding. Use X-ray crystallography (e.g., SHELX programs for small-molecule refinement ) to resolve the 3D conformation. Structure-activity relationship (SAR) studies, as demonstrated in related DPP4 inhibitors , should systematically modify substituents (e.g., cyclopentane ring size, thiophene orientation) and assess potency via enzymatic assays.
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Focus on regioselective functionalization of the pyrrolopyridine core. Employ palladium-catalyzed cross-coupling for thiophene incorporation . Purification via reverse-phase HPLC (as used in similar bicyclic systems ) ensures high purity. Track intermediates using LC-MS and validate stereochemistry via NOESY NMR.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Crystallography : SHELXL for high-resolution small-molecule structures .
- Spectroscopy : / NMR with DEPT-135 for cyclopentane conformation; HRMS for molecular ion verification.
- Thermal Analysis : DSC/TGA to assess stability of the dioxo-pyrrolopyridine moiety.
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability gaps.
- Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) to confirm on-target effects in cellular models .
- Critical Analysis : Cross-reference SAR data with analogous DPP4 inhibitors to identify off-target liabilities .
Q. What experimental designs are recommended for studying this compound’s selectivity across kinase families?
- Methodological Answer :
- Panel Screening : Use a kinase profiler panel (≥100 kinases) at 1 µM concentration.
- Structural Modeling : Dock the compound into kinase active sites (e.g., AutoDock Vina) to predict selectivity, guided by co-crystallized DPP4 structures .
- Counter-Screening : Validate hits in orthogonal assays (e.g., SPR for binding kinetics).
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Methodological Answer :
- Disease Models : Use transgenic rodents or chemically induced models (e.g., streptozotocin for diabetes, given DPP4 inhibitor precedents ).
- Dose Optimization : Apply PK/PD modeling to align plasma exposure with target engagement.
- Toxicology : Include histopathology and biomarker panels (e.g., liver/kidney function) .
Data Contradiction and Validation Strategies
Q. How to address discrepancies in crystallographic vs. computational binding poses?
- Methodological Answer :
- Multi-Conformer Refinement : Use SHELXL’s TWIN/BASF commands to model disorder .
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess conformational flexibility.
- Free Energy Calculations : Apply MM-GBSA to compare binding energies of competing poses .
Q. What strategies mitigate off-target effects identified in transcriptomic screens?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Validate off-target pathways in isogenic cell lines.
- Proteomics : SILAC-based quantification to identify interacting proteins.
- Selectivity Filters : Redesign the cyclopentane-thiophene group using fragment-based libraries .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
